molecular formula C6H3ClIN3 B1145407 4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine CAS No. 1357947-11-5

4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine

Cat. No.: B1145407
CAS No.: 1357947-11-5
M. Wt: 279.465
InChI Key: NNIDFWWQWQTZDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both chlorine and iodine substituents on the pyrazolo[3,4-c]pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine typically involves the formation of the pyrazolo[3,4-c]pyridine core followed by the introduction of chlorine and iodine substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-amino-4-chloropyridine with hydrazine can lead to the formation of the pyrazolo[3,4-c]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can bind to the active site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine
  • 4-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
  • 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-Chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine is unique due to its specific substitution pattern and the presence of both chlorine and iodine atoms. This unique structure imparts distinct chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .

Properties

IUPAC Name

4-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-3-1-9-2-4-5(3)6(8)11-10-4/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNIDFWWQWQTZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NN=C2C=N1)I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.